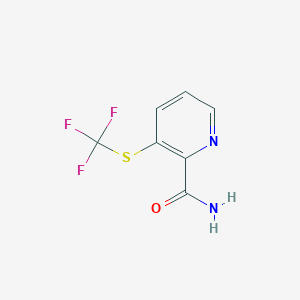
3-((Trifluoromethyl)thio)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Trifluoromethyl)thio)picolinamide is a chemical compound with the molecular formula C7H5F3N2OSThe compound features a trifluoromethylthio group attached to a picolinamide structure, which contributes to its distinct reactivity and functionality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)picolinamide typically involves the introduction of a trifluoromethylthio group to a picolinamide precursor. One common method includes the reaction of picolinamide with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Trifluoromethyl)thio)picolinamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylthio group, yielding simpler derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of picolinamide derivatives without the trifluoromethylthio group.
Substitution: Formation of new compounds with different functional groups replacing the trifluoromethylthio group.
Wissenschaftliche Forschungsanwendungen
3-((Trifluoromethyl)thio)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((Trifluoromethyl)thio)picolinamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the picolinamide moiety can form hydrogen bonds with target proteins, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((Trifluoromethyl)thio)benzoic acid
- 3-((Trifluoromethyl)thio)aniline
- 3-((Trifluoromethyl)thio)pyridine
Uniqueness
3-((Trifluoromethyl)thio)picolinamide stands out due to its combination of the trifluoromethylthio group and the picolinamide structure. This unique combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5F3N2OS |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
3-(trifluoromethylsulfanyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13) |
InChI-Schlüssel |
BKCYLXZHVJOPID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















